Tauroursodeoxycholic-2,2,3,4,4-d5 Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

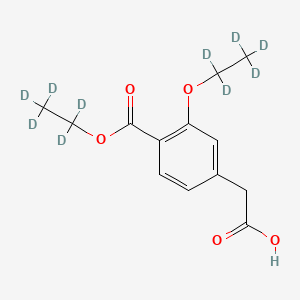

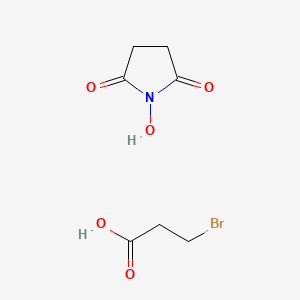

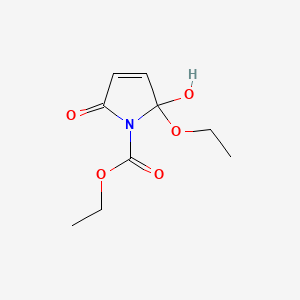

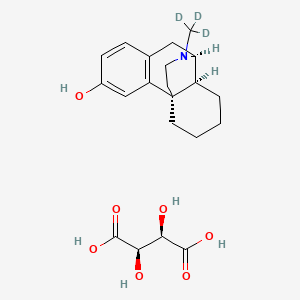

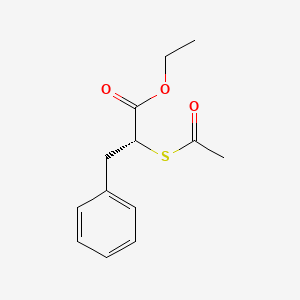

Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is a type of bile acid and is a taurine conjugate of ursodeoxycholic acid . It is a highly hydrophilic tertiary bile acid that is produced in humans at a low concentration . It is used in some countries to treat gallstones . It is also being investigated for a wide variety of other conditions .

Molecular Structure Analysis

The molecular formula of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is C26H40D5NO6S . Its molecular weight is 504.73 .Wissenschaftliche Forschungsanwendungen

Neuroprotection in Amyotrophic Lateral Sclerosis (ALS)

TUDCA has shown potential neuroprotective activity, suggesting its efficacy and tolerability in patients with ALS (Elia et al., 2015).

Stroke Treatment

TUDCA can reduce injury associated with acute stroke, improving neurological function and reducing infarct size, potentially through the inhibition of mitochondrial perturbation and caspase activation (Rodrigues et al., 2002).

Cytoprotective Effect in Various Diseases

TUDCA displays potential therapeutic benefits in diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect. It has also been found to reduce oxidative stress, suppress apoptosis, and decrease inflammation (Kusaczuk, 2019).

ER Stress Inhibitor and Chemical Chaperone

TUDCA is effective in inhibiting endoplasmic reticulum (ER) stress markers and preventing cell death, making it a promising agent for diseases characterized by cholestasis and ER stress (Gavin et al., 2016).

Gut Microbiome and Bile Acid Biotransformation

Enzymes from the gut microbiome of black bears involved in the biotransformation of TUDCA have been identified, expanding the enzyme bank for biosynthesis and understanding of bile acids (Song et al., 2017).

Effect on Human Keratinocytes

TUDCA has a reversible growth suppressive effect on human keratinocytes, suggesting potential applications in treating hyperproliferative skin disorders (Yamaguchi et al., 1998).

Treatment of Chronic Hepatitis

TUDCA has shown to be effective in decreasing serum liver enzymes and improving the biochemical expression of chronic hepatitis, suggesting its therapeutic potential in liver diseases (Angelico et al., 1995); (Crosignani et al., 1998).

Potential in Treating Traumatic Brain Injury (TBI)

TUDCA could be promising in treating TBI, given its anti-apoptotic and anti-inflammatory mechanisms (Gronbeck et al., 2016).

Use in Non-liver Diseases

TUDCA is being researched for its potential therapeutic effect on a variety of non-liver diseases, including neurodegenerative and retinal disorders, as well as diabetes and obesity (Vang et al., 2014).

Primary Biliary Cirrhosis Treatment

TUDCA may be therapeutically valuable for chronic cholestatic liver diseases like primary biliary cirrhosis (Crosignani et al., 1996).

Stress-Induced Aggregation Prevention

TUDCA reduces stress-induced protein aggregation and activates key stress markers, suggesting its protective role in cellular stress conditions (Gani et al., 2015).

Protection in Intervertebral Disc Degeneration (IVDD)

TUDCA shows potential in protecting nucleus pulposus cells from compression-induced apoptosis and necroptosis in IVDD (Wang et al., 2018).

Lipid Interactions and Antioxidant Properties

TUDCA's antioxidant activity and impact on structural properties of model membranes have been studied, providing insights into its therapeutic applications in visual disorders (Sabat et al., 2021).

Synthesis of Tauroursodeoxycholic Acid

The synthesis process of TUDCA has been explored, aiding in its production for research and therapeutic uses (Yong, 2009).

Ineffective in Preventing TPN-Associated Cholestasis

TUDCA was found to be ineffective in preventing the development of total parenteral nutrition-associated cholestasis in neonates (Heubi et al., 2002).

Reduction of Transthyretin Deposition in FAP

TUDCA decreased apoptotic and oxidative biomarkers associated with transthyretin deposition in Familial Amyloidotic Polyneuropathy (FAP), suggesting its therapeutic potential (Macedo et al., 2008).

Bile Flow and Calcium Excretion in Liver Ischemia-Reperfusion Injury

TUDCA enhanced bile flow and calcium output during hepatic ischemia-reperfusion, indicating its hepatoprotective action (Ono et al., 1995).

Improvement in Viability of Artificial RBCs

TUDCA enhanced the viability of red blood cells produced from hematopoietic stem cells, suggesting its use in artificial RBC production (Hong et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1/i8D2,14D2,18D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKEVKTKCXOH-UYRINQEQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)